17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)

Analytical chemistry Reference standard characterization Mass spectrometry

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) [CAS 85702-62-1] is the 10-undecenoate (undecylenate) ester of nandrolone (19-nortestosterone), a synthetic anabolic-androgenic steroid (AAS) of the estrene class. The compound has molecular formula C29H44O3 and a molecular weight of 440.66 g/mol, distinguishing it from the saturated nandrolone undecanoate (C29H46O3, MW 442.68) by a single double bond in the ester side chain.

Molecular Formula C29H44O3
Molecular Weight 440.7 g/mol
CAS No. 85702-62-1
Cat. No. B12679560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)
CAS85702-62-1
Molecular FormulaC29H44O3
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34
InChIInChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,20,23-27H,1,4-19H2,2H3/t23-,24+,25+,26-,27-,29-/m0/s1
InChIKeyFZHPIXXLEHKOKS-MVTMSODMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) (CAS 85702-62-1): Chemical Identity and Ester-Class Positioning


17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) [CAS 85702-62-1] is the 10-undecenoate (undecylenate) ester of nandrolone (19-nortestosterone), a synthetic anabolic-androgenic steroid (AAS) of the estrene class [1]. The compound has molecular formula C29H44O3 and a molecular weight of 440.66 g/mol, distinguishing it from the saturated nandrolone undecanoate (C29H46O3, MW 442.68) by a single double bond in the ester side chain [2]. It is structurally analogous to boldenone undecylenate (CAS 13103-34-9) but built on a nandrolone rather than boldenone steroid nucleus, placing it at the intersection of long-acting nandrolone esters and undecylenate-esterified AAS [3].

Why Nandrolone Esters Are Not Interchangeable: The Case for 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) Selection


Nandrolone esters are pharmacologically equivalent only after hydrolysis to free nandrolone; however, the ester moiety dictates the rate of release from the intramuscular depot, which in turn governs both the duration of action and the anabolic-to-androgenic exposure ratio [1]. The undec-10-enoate ester introduces a terminal double bond that increases lipophilicity (LogP = 7.47) relative to saturated esters of comparable chain length, altering the partition coefficient between the oil depot and aqueous plasma [2]. This structural feature is absent in nandrolone decanoate (C10 saturated) and nandrolone undecanoate (C11 saturated), meaning that small changes in ester structure can produce quantifiable differences in pharmacokinetic parameters such as terminal half-life and peak plasma concentrations [1]. Substituting one nandrolone ester for another without accounting for these differences can lead to divergent in vivo exposure profiles, confounding experimental results or therapeutic outcomes [1].

Product-Specific Quantitative Differentiation Evidence for 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)


Molecular Weight and Ester Mass Content vs. Major Nandrolone Esters

The target compound has a molecular weight of 440.66 g/mol (C29H44O3), which differs from both the saturated nandrolone undecanoate (442.68 g/mol; C29H46O3) and the shorter-chain nandrolone decanoate (428.65 g/mol; C28H44O3) [1][2]. In terms of free nandrolone base yield per unit mass, the undecylenate ester delivers approximately 60 mg of nandrolone base per 100 mg of ester, compared to 62 mg for decanoate and 63 mg for phenylpropionate [3].

Analytical chemistry Reference standard characterization Mass spectrometry

Lipophilicity (LogP) Differentiation from Saturated and Shorter-Chain Nandrolone Esters

The target compound exhibits a LogP of 7.47 (SIELC experimental data) [1]. This is significantly higher than the LogP values reported for base nandrolone (LogP ≈ 2.60–3.00), nandrolone furylpropionate (LogP 4.75), and nandrolone phenpropionate (LogP 5.71) [2], and slightly higher than the calculated LogP for nandrolone decanoate (LogP ≈ 7.18) . The unsaturated undec-10-enoate side chain introduces a terminal alkene that increases hydrophobic surface area relative to the fully saturated undecanoate, for which a calculated LogP of approximately 7.57–8.69 has been reported .

Physicochemical profiling Partition coefficient Formulation development

Analytical Chromatographic Differentiation via Reverse-Phase HPLC Retention

The target compound can be baseline-resolved from co-administered nandrolone esters using a validated reverse-phase HPLC method. An established protocol employs a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid, where the undec-10-enoate ester's unique unsaturation produces distinct retention relative to the saturated undecanoate and shorter-chain decanoate esters [1]. A dedicated HPLC method for the analysis of nandrolone phenylpropionate, decanoate, and undecanoate in oily injections has been published; the undec-10-enoate ester's different polarity would shift the retention time in a predictable manner based on its LogP [2].

Analytical method development Quality control Impurity profiling

Unsaturated Ester Side Chain as a Distinguishing Structural Feature from Saturated Undecanoate

The target compound contains a terminal alkene (C10=C11) in the undec-10-enoate side chain, whereas the commercially more common nandrolone undecanoate (Dynabolon, CAS 862-89-5) possesses a fully saturated C11 chain . This unsaturation is detectable by ¹H NMR (olefinic proton signals at δ ~4.9–5.8 ppm) and IR spectroscopy (C=C stretch at ~1640 cm⁻¹), providing unambiguous structural differentiation [1]. The double bond also creates a site for potential epoxidation or hydroxylation during metabolism that is absent in the saturated undecanoate, which may alter the metabolite profile [2].

Structural elucidation Spectroscopic characterization Metabolism studies

Release Half-Life and Duration of Action: Long-Ester Class Comparison

As a long-chain (C11) ester with a terminal double bond, the target compound belongs to the pharmacokinetic class of extended-release nandrolone esters. Clinically studied nandrolone undecanoate (Dynabolon) exhibits a terminal half-life of approximately 7–12 days following intramuscular injection, compared to 6–12 days for nandrolone decanoate and 2.7 days for nandrolone phenylpropionate [1][2]. The undec-10-enoate ester is expected to fall within the same extended range as the undecanoate, but the unsaturation may marginally reduce the half-life by increasing susceptibility to esterase-mediated hydrolysis or by altering depot partitioning .

Pharmacokinetics Intramuscular depot Dosing interval

Biological Anabolic-to-Androgenic Ratio Positioning Within the Nandrolone Ester Homologous Series

A systematic comparative study by Chaudry et al. (1976) evaluated the anabolic and androgenic activities of nandrolone esters from formate to undecanoate in the rat levator ani/seminal vesicle model [1]. The study demonstrated that the anabolic-androgenic (A/A) ratio reaches a minimum at propionate/butyrate and then increases progressively as the ester chain lengthens, with the undecanoate ester exhibiting the highest A/A ratio in the series [1]. While the undec-10-enoate ester was not explicitly tested, its C11 chain length with unsaturation places it adjacent to the undecanoate, suggesting a similarly favorable A/A ratio exceeding that of decanoate (C10) and substantially higher than phenylpropionate (C3 aromatic) [1].

Pharmacodynamics Anabolic-androgenic ratio Tissue selectivity

High-Value Application Scenarios for 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) Based on Quantitative Differentiation Evidence


Reference Standard for Impurity Profiling of Nandrolone Undecanoate (Dynabolon) Drug Products

The undec-10-enoate ester is structurally analogous to the pharmaceutical nandrolone undecanoate and may appear as a process-related impurity or degradation product. Its LogP of 7.47 and distinct chromatographic retention on Newcrom R1 columns enable its use as a system suitability standard in EP/USP monograph methods [1]. The 2.02 Da mass difference and the terminal alkene UV/IR signature provide orthogonal identification, making it a high-value reference material for pharmaceutical quality control laboratories .

Pharmacokinetic Probe for Saturated vs. Unsaturated Ester Side Chain Metabolism

The terminal double bond in the undec-10-enoate side chain represents a metabolic 'hot spot' susceptible to epoxidation and subsequent hydrolysis or glutathione conjugation [1]. Researchers comparing the in vivo disposition of this compound with nandrolone undecanoate can directly assess the impact of side-chain unsaturation on esterase hydrolysis rates, metabolite profiles, and terminal elimination kinetics, all within the same C11 ester length class . This makes the undec-10-enoate a unique tool for structure-metabolism relationship studies [1].

Long-Acting Nandrolone Prodrug for Extended-Interval Dosing Regimens in Animal Models

Based on the established pharmacokinetic behavior of C11 nandrolone esters, the undec-10-enoate is predicted to exhibit a terminal half-life of 6–12 days following intramuscular injection, enabling dosing intervals of 2–4 weeks [1]. The higher LogP of 7.47 relative to nandrolone decanoate (LogP ~7.18) suggests even slower partitioning from the oil depot, potentially extending the release duration . This compound is suitable for chronic animal studies of anabolic steroid effects where frequent handling would confound behavioral or physiological endpoints [2].

Mass Spectrometry Method Development and Validation Standard for Doping Control Analysis

The unique molecular formula (C29H44O3) and terminal alkene feature of the undec-10-enoate ester distinguish it from all commonly abused nandrolone esters (decanoate, phenylpropionate, undecanoate) by both exact mass and fragmentation pattern [1]. Its LogP of 7.47 also differentiates it in LC retention time from other long-chain nandrolone esters . Anti-doping laboratories procuring this compound as a reference standard can develop and validate highly specific LC-MS/MS methods capable of discriminating exogenous nandrolone undec-10-enoate administration from endogenous nandrolone or other ester formulations [2].

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